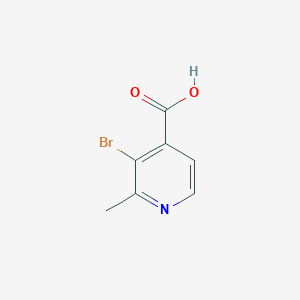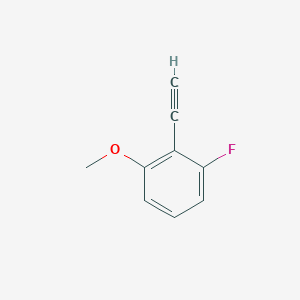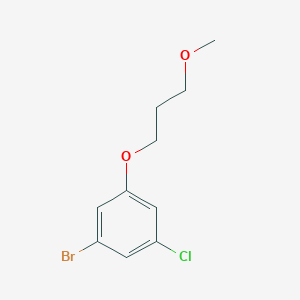
1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose is a significant compound in the field of medicinal chemistry. It serves as an essential intermediate in the synthesis of various antiviral and anticancer pharmaceuticals. This compound is particularly valuable in the production of nucleoside analogues, which are effective against herpesvirus, hepatitis B and C viruses, and HIV.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose typically involves the acetylation of 2-deoxy-D-ribose followed by chlorinationThis can be achieved using reagents such as acetyl chloride and pyridine under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products:
Substitution Products: Various nucleoside analogues with different functional groups.
Hydrolysis Products: Deacetylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of nucleoside analogues and their interactions with biological systems.
Medicine: It plays a crucial role in the development of antiviral and anticancer drugs.
Industry: The compound is used in the large-scale production of pharmaceuticals and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose involves its conversion into active nucleoside analogues. These analogues inhibit viral DNA polymerase, thereby preventing viral replication. The compound targets specific enzymes and pathways involved in DNA synthesis, making it effective against a range of viral infections.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose: Used in the synthesis of β-thymidine, an intermediate in the production of antiviral drugs like zidovudine and stavudine.
1-Chloro-3,5-di-O-p-chlorobenzoyl-2-deoxy-D-ribose: Another intermediate used in the synthesis of nucleoside analogues.
Uniqueness: 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose is unique due to its specific acetylation pattern and its role in the synthesis of highly effective antiviral and anticancer agents. Its versatility and efficacy in producing nucleoside analogues make it a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
(3-acetyloxy-5-chlorooxolan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSXLWYUQVFOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)








![2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B15090128.png)

![N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B15090151.png)
![3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B15090155.png)
